molecular formula C₁₆H₂₄O₁₄ B051777 (2S,3S,11S,12S)-1,4,7,10,13,16-hexaoxacyclooctadecane-2,3,11,12-tetracarboxylic acid CAS No. 73891-15-3

(2S,3S,11S,12S)-1,4,7,10,13,16-hexaoxacyclooctadecane-2,3,11,12-tetracarboxylic acid

Cat. No. B051777
CAS RN: 73891-15-3
M. Wt: 440.35 g/mol
InChI Key: FZERLKNAJSFDSQ-BJDJZHNGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to a class of cyclic ethers, known as crown ethers, which are known for their ability to form complexes with metal ions due to their structure. Crown ethers typically consist of a ring containing several ether groups. They are of interest in the field of supramolecular chemistry due to their ability to selectively bind certain cations, thus influencing their chemical behavior.

Synthesis Analysis

The synthesis of related macrocyclic compounds involves key strategies like cyclization reactions, often starting from linear precursors. The synthesis process aims to control the size of the ring and the functional groups attached to it, which in turn influences its binding properties and solubility. For example, polyazacycloalkane receptors have been designed and synthesized for studying their binding and electrochemical properties, providing insights into the synthetic approaches for similar macrocyclic compounds (Lloris et al., 1998).

Molecular Structure Analysis

The molecular structure of these compounds is characterized by X-ray crystallography or NMR spectroscopy, revealing details about the arrangement of atoms and the geometry of the macrocycle. The structure plays a critical role in determining the compound's chemical and physical properties, including its ability to form complexes with ions. For instance, complexes of related macrocyclic compounds have been characterized to understand their supramolecular interactions and hydrogen bonding patterns (Basiuk et al., 1999).

Scientific Research Applications

Understanding Biocatalyst Inhibition

Carboxylic acids, such as the specified compound, play a significant role in biorenewable chemicals production. They can inhibit microbial growth at concentrations below desired yields, affecting microbes like Escherichia coli and Saccharomyces cerevisiae. Understanding their inhibitory mechanisms is crucial for developing strategies to enhance microbial robustness in industrial applications (Jarboe et al., 2013).

Cinnamic Acid Derivatives and Anticancer Activity

Cinnamic acid derivatives, which are related to carboxylic acids structurally, have been explored for their anticancer potentials. These compounds show promise as anticancer agents due to their chemical versatility, offering multiple reactive sites for modifications. This versatility makes them candidates for developing novel anticancer drugs (De et al., 2011).

Stable Isotopes in Clinical Research

Stable isotopes, including those of carbon, have been increasingly used in clinical research for diagnosing and studying metabolic pathways. The use of stable isotopes offers a safer alternative to radioactive counterparts, facilitating the study of drug metabolism, nutrient absorption, and the role of different acids in metabolic processes (Halliday & Rennie, 1982).

Conjugated Linoleic Acid's Health Benefits

Conjugated linoleic acid (CLA), a derivative of carboxylic acid, exhibits various health benefits, including anticancer, anti-atherosclerotic, and immune-modulatory effects. CLA's diverse biological activities make it a valuable functional food ingredient, and understanding its mechanisms can contribute to nutritional science and health promotion (Kim et al., 2016).

Lactic Acid as a Biomass Derivative

Lactic acid, another important hydroxycarboxylic acid, is derived from biomass and serves as a precursor for various chemicals and biodegradable polymers. Research into the biotechnological production of lactic acid and its derivatives is essential for advancing green chemistry and sustainable material development (Gao et al., 2011).

properties

IUPAC Name

(2S,3S,11S,12S)-1,4,7,10,13,16-hexaoxacyclooctadecane-2,3,11,12-tetracarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24O14/c17-13(18)9-10(14(19)20)29-7-3-26-4-8-30-12(16(23)24)11(15(21)22)28-6-2-25-1-5-27-9/h9-12H,1-8H2,(H,17,18)(H,19,20)(H,21,22)(H,23,24)/t9-,10-,11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZERLKNAJSFDSQ-BJDJZHNGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C(OCCOCCOC(C(OCCO1)C(=O)O)C(=O)O)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@@H]([C@H](OCCOCCO[C@@H]([C@H](OCCO1)C(=O)O)C(=O)O)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50436496
Record name CTK2H6233
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50436496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3S,11S,12S)-1,4,7,10,13,16-hexaoxacyclooctadecane-2,3,11,12-tetracarboxylic acid

CAS RN

73891-15-3
Record name CTK2H6233
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50436496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (-)-(18-Crown-6)-2,3,11,12-tetracarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.